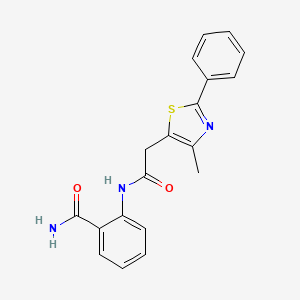![molecular formula C15H21NO5 B2822021 Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate CAS No. 201810-12-0](/img/structure/B2822021.png)
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate
説明
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is an organic compound with the molecular formula C15H21NO5. It is a derivative of phenoxyacetic acid and features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ethyl 2-bromoacetate and 4-aminophenol.
Formation of Phenoxyacetic Acid Derivative: 4-Aminophenol is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-aminophenoxy)acetate.
Protection of Amine Group: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
科学的研究の応用
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate depends on its role as an intermediate in chemical reactions. The Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling the synthesis of complex molecules. The ester group can be hydrolyzed to introduce carboxylic acid functionality, which can further participate in various chemical transformations.
類似化合物との比較
Ethyl 2-(4-aminophenoxy)acetate: Lacks the Boc protection, making it more reactive but less selective.
Ethyl 2-(4-{[(methoxy)carbonyl]amino}phenoxy)acetate: Features a methoxycarbonyl protecting group instead of Boc, offering different reactivity and stability.
Ethyl 2-(4-{[(benzyloxy)carbonyl]amino}phenoxy)acetate: Uses a benzyloxycarbonyl (Cbz) protecting group, which can be removed under different conditions compared to Boc.
Uniqueness: Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is unique due to its Boc-protected amine group, which provides stability and selectivity in synthetic applications. The Boc group can be easily removed under mild acidic conditions, making it a preferred choice for protecting amines during multi-step syntheses.
特性
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZCBNGMUMVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
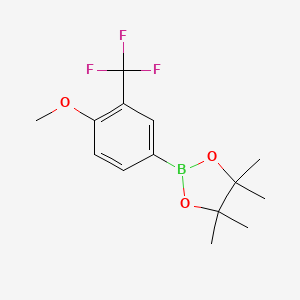
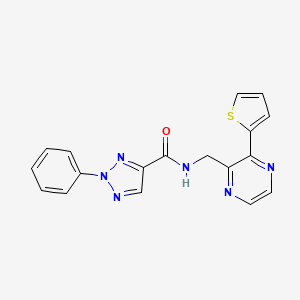

![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)
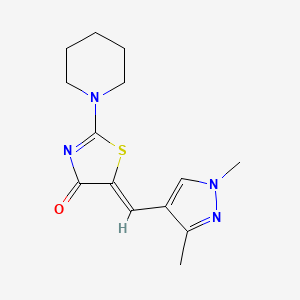
![N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821945.png)
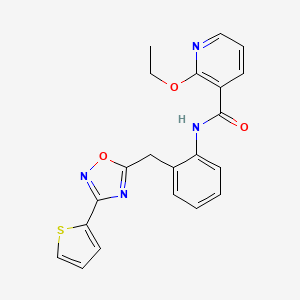

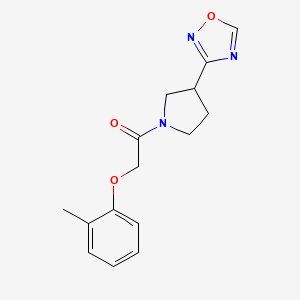
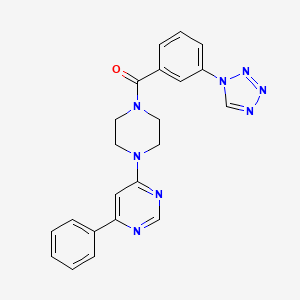

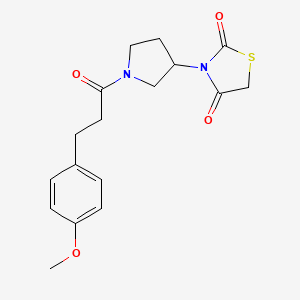
![N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821959.png)
